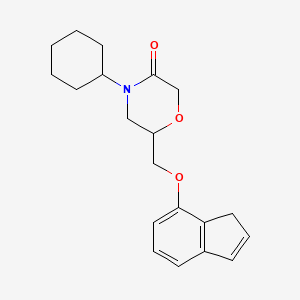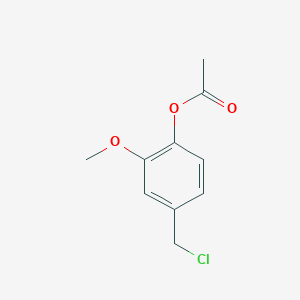
N-(2-Methoxybenzyl)-2-propanamine hydrochloride
概要
説明
N-(2-Methoxybenzyl)-2-propanamine hydrochloride: is a chemical compound that belongs to the class of substituted phenethylamines It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the 2-propanamine structure
作用機序
Target of Action
N-(2-Methoxybenzyl)-2-propanamine hydrochloride, also known as 25I-NBOMe, is a potent serotonin (5-HT) receptor agonist . It exhibits high in vitro binding affinities for 5-HT 2A, 5-HT 2C, and 5-HT 1A receptors . These receptors are primarily found in the brain and play crucial roles in mood regulation, anxiety, and perception .
Mode of Action
25I-NBOMe interacts with its targets, the 5-HT receptors, by acting as an agonist . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin . The activation of 5-HT 2A and 5-HT 2C receptors is believed to contribute to its hallucinogenic properties .
Biochemical Pathways
Upon activation of the 5-HT receptors, 25I-NBOMe affects several biochemical pathways. It induces an increase in the release of dopamine (DA), serotonin (5-HT), and glutamate in the rat frontal cortex . The activation of these pathways can lead to altered perception, mood changes, and hallucinations .
Pharmacokinetics
It is known that the compound’s lipophilicity plays a significant role in its bioavailability . The presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs, with the NBOMe drugs presenting lower EC50 values when compared to their counterparts .
Result of Action
The activation of 5-HT receptors by 25I-NBOMe leads to a variety of molecular and cellular effects. It can cause an increase in neurotransmitter release, leading to altered neuronal activity . This can result in various psychological effects, including hallucinations and changes in perception .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 25I-NBOMe. For instance, the compound’s lipophilicity can affect its absorption and distribution in the body . Additionally, individual factors such as the user’s metabolism and the presence of other substances can also impact the compound’s effects .
生化学分析
Biochemical Properties
N-(2-Methoxybenzyl)-2-propanamine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with serotonin receptors, specifically the 5-HT2A receptor, where it acts as a potent agonist . This interaction leads to the activation of downstream signaling pathways that influence various physiological processes. The compound also interacts with other biomolecules such as dopamine and norepinephrine receptors, albeit with lower affinity. These interactions are crucial for understanding the compound’s overall biochemical effects.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by activating serotonin receptors, leading to changes in intracellular calcium levels and the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways . These changes can alter gene expression and cellular metabolism, impacting cell function. Additionally, the compound has been shown to affect non-neuronal cells by modulating the release of cytokines and other signaling molecules, thereby influencing immune responses and inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to serotonin receptors, particularly the 5-HT2A receptor . Upon binding, the compound induces a conformational change in the receptor, leading to the activation of G-proteins and subsequent intracellular signaling cascades. This activation results in the release of second messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal. The compound also influences gene expression by activating transcription factors such as c-Fos and c-Jun, which regulate the expression of genes involved in cell growth, differentiation, and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to desensitization of serotonin receptors and alterations in cellular metabolism. These changes are important for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound primarily affects neurotransmitter systems, leading to changes in behavior and cognition . At higher doses, it can induce toxic effects such as hyperthermia, seizures, and even death. These adverse effects are likely due to the overstimulation of serotonin receptors and the subsequent dysregulation of cellular signaling pathways. Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with the compound.
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidative deamination and demethylation, resulting in the formation of various metabolites. These metabolites can further interact with biochemical pathways, influencing metabolic flux and metabolite levels. The compound’s metabolism is an important aspect of its overall biochemical profile, as it determines its bioavailability and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also transported by specific transporters and binding proteins, which facilitate its uptake and distribution within cells. The localization and accumulation of the compound are influenced by its interactions with these transporters and proteins, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The subcellular distribution of the compound is important for understanding its mechanism of action and potential effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzyl)-2-propanamine hydrochloride typically involves the reaction of 2-propanamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is typically obtained through crystallization and drying processes.
化学反応の分析
Types of Reactions: N-(2-Methoxybenzyl)-2-propanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: N-(2-Methoxybenzyl)-2-propanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry.
Biology: In biological research, this compound is used to study the effects of substituted phenethylamines on neurotransmitter systems. It is particularly useful in investigating the interactions with serotonin and dopamine receptors.
Medicine: The compound has potential applications in the development of new therapeutic agents. It is being explored for its potential use in treating neurological disorders and psychiatric conditions due to its interaction with neurotransmitter receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of agrochemicals and other fine chemicals.
類似化合物との比較
N-(2-Methoxybenzyl)-2-phenethylamine: Similar structure but with a phenethylamine backbone.
N-(2-Methoxybenzyl)-2-methylamine: Similar structure but with a methylamine backbone.
N-(2-Methoxybenzyl)-2-ethylamine: Similar structure but with an ethylamine backbone.
Uniqueness: N-(2-Methoxybenzyl)-2-propanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its interaction with serotonin and dopamine receptors is different from other similar compounds, making it a valuable tool in neuropharmacological research.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)12-8-10-6-4-5-7-11(10)13-3;/h4-7,9,12H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKXOFBWIOCFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3274490.png)








![ethyl 3-(4-bromophenyl)-7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B3274582.png)


